8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 436.516 g/mol. The compound is often utilized in research settings due to its pharmacological properties and structural uniqueness.
This compound is cataloged under CAS number 900266-03-7 and can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed specifications and availability for research purposes.
The compound falls under the category of imidazopyrimidine derivatives. Its structural features include an imidazole ring fused with a purine-like moiety, which contributes to its biological activity. It also contains a methoxyphenyl group and a piperidine side chain, enhancing its interaction with biological targets.
The synthesis of 8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) are crucial for optimizing the synthesis process but are not extensively detailed in the available literature.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-8-7-9-18(14-17)32-3)25(2)23(31)27(21(19)30)13-12-26-10-5-4-6-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
These notations provide insights into the connectivity of atoms within the molecule and are essential for computational modeling and analysis.
The compound's molecular weight is confirmed at 436.516 g/mol, with a high purity level typically around 95%, making it suitable for experimental applications.
The chemical reactivity of 8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be explored through various reaction pathways:
Technical details regarding these reactions would require specific experimental conditions and outcomes from synthetic studies.
The mechanism of action for 8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves interaction with specific biological targets such as enzymes or receptors related to neurological functions.
Data from pharmacological studies suggest that this compound may exhibit anxiolytic and antidepressant properties through modulation of neurotransmitter systems such as serotonin or dopamine pathways. Further research is necessary to elucidate precise mechanisms at the molecular level.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as melting point and boiling point remain unspecified but are crucial for practical applications in laboratory settings.
8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in various fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5